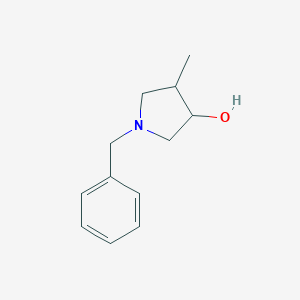

1-Benzyl-4-methylpyrrolidin-3-ol

Übersicht

Beschreibung

1-Benzyl-4-methylpyrrolidin-3-ol is an organic compound with the molecular formula C12H17NO It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-methylpyrrolidin-3-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.

Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Wirkmechanismus

Target of Action

The primary target of 1-Benzyl-4-methylpyrrolidin-3-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as an essential coreceptor in the process of HIV-1 entry .

Mode of Action

This compound interacts with the CCR5 receptor, acting as an antagonist This means it binds to the receptor and blocks its function

Biochemical Pathways

The compound’s antagonistic action on the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking this receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the infection.

Result of Action

By acting as a CCR5 antagonist, this compound can potentially inhibit the entry of HIV-1 into cells . This could result in a decrease in the progression of HIV-1 infection.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylpyrrolidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidine with formaldehyde and a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 1-benzyl-4-methylpyrrolidin-3-one. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

Oxidation: 1-Benzyl-4-methylpyrrolidin-3-one.

Reduction: 1-Benzyl-4-methylpyrrolidin-3-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-4-methylpyrrolidin-3-ol can be compared with other similar compounds, such as:

1-Benzylpyrrolidine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

4-Methylpyrrolidin-3-ol: Lacks the benzyl group, affecting its hydrophobic interactions and overall properties.

1-Benzyl-3-methylpyrrolidin-3-ol: Similar structure but with different substitution patterns, leading to variations in activity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial contexts.

Biologische Aktivität

1-Benzyl-4-methylpyrrolidin-3-ol, with the molecular formula C₁₂H₁₇NO, is a pyrrolidine derivative that has gained attention for its biological activity, particularly as an antagonist of the CCR5 receptor, which plays a crucial role in HIV-1 entry into cells. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: C₁₂H₁₇NO

- Molecular Weight: 191.27 g/mol

- Classification: Pyrrolidine derivative

The compound's structure features a benzyl group and a methyl substitution on the pyrrolidine ring, contributing to its unique chemical behavior and biological interactions.

This compound primarily acts as an antagonist of the CCR5 receptor . This receptor is critical for the entry of HIV into host cells, making it a significant target for antiviral therapies.

Mechanism Details:

- Receptor Interaction: The compound binds to the CCR5 receptor, inhibiting its activity and thereby blocking HIV entry into cells.

- Biochemical Pathways: By antagonizing CCR5, this compound disrupts the signaling pathways that facilitate HIV infection, which could lead to potential therapeutic applications in HIV treatment.

Antiviral Properties

Research indicates that this compound demonstrates significant antiviral activity by preventing HIV from entering host cells. This property positions it as a candidate for further development in anti-HIV therapies.

Other Biological Activities

While the primary focus has been on its antiviral properties, preliminary studies suggest that this compound may also exhibit:

- Neuroprotective Effects: Potential modulation of neurotransmitter systems.

- Antimicrobial Activity: Some derivatives have shown promise against various bacterial strains .

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of this compound in vitro against HIV-infected cell lines. Results indicated a dose-dependent inhibition of viral replication, with significant reductions in viral load observed at higher concentrations. The mechanism was attributed to its antagonistic action on CCR5 receptors.

Case Study 2: Synthesis and Derivatives

Research focused on synthesizing various derivatives of this compound to enhance its biological activity. Modifications to the benzyl group and pyrrolidine ring were explored to improve binding affinity and selectivity for CCR5. Some derivatives exhibited enhanced antiviral potency compared to the parent compound.

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antiviral (HIV) | CCR5 Antagonist |

| Benzimidazole Derivatives | Antimicrobial | Various targets |

| Pyrrolidine Derivatives | Neuroprotective | Neurotransmitter modulation |

This table highlights the distinct biological activities associated with different compounds while emphasizing the unique role of this compound in antiviral applications.

Eigenschaften

IUPAC Name |

1-benzyl-4-methylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDFIGIMQABQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579830 | |

| Record name | 1-Benzyl-4-methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143728-93-2 | |

| Record name | 1-Benzyl-4-methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.